molecular formula C15H22Br2N2 B13732858 Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide CAS No. 4353-42-8

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide

Cat. No.: B13732858
CAS No.: 4353-42-8
M. Wt: 390.16 g/mol
InChI Key: DFSBPMGFJCFTFQ-UHFFFAOYSA-L
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Description

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide (CAS: 64047-58-1) is a quaternary ammonium compound with the molecular formula C₁₆H₂₄Br₂N₂ and a molecular weight of 404.18 g/mol . Structurally, it features an isoquinolinium core substituted at the 2-position with a 3-(trimethylammonio)propyl chain, terminated by two bromide counterions. This compound is typically provided as a sample solution (25 µL, 10 mM) and stored at 2–8°C, with solubility properties suggesting polar solvent compatibility . Its primary applications lie in biochemical research, particularly in studies involving membrane dynamics or as a cationic surfactant in vesicle formation assays .

Properties

CAS No.

4353-42-8

Molecular Formula

C15H22Br2N2

Molecular Weight

390.16 g/mol

IUPAC Name

3-isoquinolin-2-ium-2-ylpropyl(trimethyl)azanium;dibromide

InChI

InChI=1S/C15H22N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

DFSBPMGFJCFTFQ-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(trimethylammonio)propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving bacterial inhibition and DNA binding.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug development.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The primary mechanism of action of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide involves binding to DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth. This mechanism makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Compound A : Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide (CAS: 64047-55-8)

  • Molecular Formula : C₁₇H₂₆Br₂N₂O₂
  • Molecular Weight : 450.21 g/mol
  • Key Differences : The addition of 6,7-dimethoxy groups increases hydrophilicity and steric bulk compared to the parent compound. This substitution may enhance binding affinity to acetylcholine receptors or other biological targets due to improved electron-donating effects .

Compound B : Isoquinolinium, 3-methyl-2-[3-(trimethylammonio)propyl]-, dibromide (CAS: 64047-59-2)

  • Molecular Formula : C₁₆H₂₄Br₂N₂
  • Molecular Weight : 404.18 g/mol

Variations in the Quaternary Ammonium Side Chain

Compound C : 2-[3-(Trimethylammonio)propyl]isoquinolinium dibromide (CAS: 4353-42-8)

  • Molecular Formula : C₁₅H₂₂Br₂N₂
  • Molecular Weight : 378.16 g/mol
  • Key Differences: The absence of a methyl group on the isoquinolinium core reduces molecular weight by ~26 g/mol, likely improving membrane permeability in cellular assays .

Compound D : 10-(Dibutylamino)-2-[3-(trimethylammonio)propyl]-chryseno[2,1-f]isoquinolinium dibromide (CAS: 1151942-85-6)

  • Molecular Formula : C₃₉H₄₇Br₂N₃
  • Molecular Weight : 717.62 g/mol
  • Key Differences: The chrysene-fused core and dibutylamino group create a highly conjugated, planar structure. This design is tailored for photophysical applications (e.g., fluorescence probes) but sacrifices solubility in aqueous media .

Physicochemical and Functional Comparisons

Property Target Compound (CAS 64047-58-1) Compound A (CAS 64047-55-8) Compound B (CAS 64047-59-2) Compound D (CAS 1151942-85-6)
Molecular Weight (g/mol) 404.18 450.21 404.18 717.62
Polar Surface Area (Ų) ~26.3 ~55.2 ~26.3 ~98.5
Solubility Polar solvents Polar solvents Polar solvents Organic solvents
Key Applications Membrane studies Receptor binding assays Enzyme inhibition Fluorescence imaging

Key Observations :

  • Methoxy Groups (Compound A) : Increase polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase biological interactions .
  • Chrysene Fusion (Compound D) : Enhances π-π stacking but limits bioavailability due to low water solubility .
  • Methyl Substitution (Compound B) : Minimal impact on molecular weight but modifies steric interactions, as evidenced by its use in enzyme inhibition studies .

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